molecular formula C14H11N3O3S2 B2589096 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-75-8

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2589096
CAS No.: 1004052-75-8
M. Wt: 333.38
InChI Key: CHKQPNIKQSEUGX-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic small molecule based on the privileged thieno[2,3-d]pyrimidine scaffold , a structure recognized in medicinal chemistry for its diverse biological activities and potential as a core structure in therapeutic agent development . The compound features a benzamide moiety substituted with a methylsulfonyl group at the 4-position, linked directly to the 4-amino group of the thienopyrimidine core. This specific molecular architecture is designed to interact with various enzyme active sites, particularly in protein kinase research. The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives of this scaffold have demonstrated potent inhibitory effects across a range of biological targets, including tyrosine kinases, Receptor tyrosine kinases (RTKs) like RET, and epidermal growth factor receptors (EGFR/HER2) . Compounds sharing this core structure have been investigated as potential agents against various forms of cancer, including breast cancer (MDA-MB-231, MCF-7 cells) . Furthermore, the scaffold's versatility is highlighted by its presence in molecules studied for antiviral applications, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 , and for antibacterial activity against resistant Gram-positive pathogens like MRSA and VRE . The methylsulfonyl group incorporated into this specific derivative is a common functionality intended to enhance binding affinity and selectivity, often through dipole interactions and hydrogen bonding within the enzyme's active site. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-22(19,20)10-4-2-9(3-5-10)13(18)17-12-11-6-7-21-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKQPNIKQSEUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a multi-step process starting from commercially available starting materials. One common method involves the cyclization of a suitable precursor, such as a thienopyrimidine derivative, under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction. This involves reacting the thieno[2,3-d]pyrimidine core with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction. This typically involves reacting the benzamide derivative with a sulfonating agent such as methylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it could inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic nucleotides and subsequent effects on cell signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The thieno[2,3-d]pyrimidine scaffold is a common framework in antimicrobial and anticancer agents. Key analogs differ in the substituents on the benzamide ring, which significantly influence electronic, steric, and solubility profiles:

Table 1: Substituent Comparison of Thieno[2,3-d]Pyrimidine-Benzamide Derivatives
Compound ID Substituent (R) Key Properties Biological Activity Reference
Target Compound 4-(Methylsulfonyl) Strong electron-withdrawing; enhances polarity and hydrogen bonding Likely antimicrobial -
8b () 4-Methoxy Electron-donating; improves lipophilicity Antibacterial (moderate)
8e () 4-(Trifluoromethyl) Electron-withdrawing; increases metabolic stability and lipophilicity Antifungal (high efficacy)
8c () Pyrazine-2-carboxamide Heterocyclic substituent; may enhance target binding via π-π interactions Not explicitly reported
8j () Thiophene-2-carboxamide Bulky heterocyclic group; possible steric hindrance Antimicrobial (variable)
Example 53 () 2-Fluoro-N-isopropylbenzamide Fluorine enhances electronegativity; isopropyl improves membrane permeability Anticancer (preclinical)
Key Observations:
  • Electronic Effects : The methylsulfonyl group (target compound) is more polar than trifluoromethyl (8e) or methoxy (8b), likely reducing passive diffusion but improving target binding via dipole interactions .
  • Solubility : Methoxy and pyrazine substituents (8b, 8c) may enhance aqueous solubility compared to methylsulfonyl or trifluoromethyl groups .
  • Biological Activity : Trifluoromethyl derivatives (e.g., 8e) exhibit strong antifungal activity, suggesting electron-withdrawing groups enhance efficacy against fungi. Methylsulfonyl may follow this trend but with distinct pharmacokinetics .

Spectroscopic and Physical Properties

  • Melting Points : Trifluoromethyl derivative 8e melts at 218–219°C, reflecting high crystallinity due to strong intermolecular interactions . Methylsulfonyl analogs are expected to exhibit similar or higher melting points.
  • IR/NMR Signatures :
    • C=O Stretch : ~1662 cm⁻¹ (consistent across benzamide derivatives) .
    • Methylsulfonyl : Distinct S=O stretches (~1150–1350 cm⁻¹) and C-S peaks (~700 cm⁻¹), absent in methoxy or trifluoromethyl analogs .

Biological Activity

4-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure combining a thieno[2,3-d]pyrimidine core with a benzamide functional group and a methylsulfonyl substituent, which may enhance its pharmacological properties.

Structural Characteristics

The structural formula of this compound can be summarized as follows:

Component Description
Core Structure Thieno[2,3-d]pyrimidine
Functional Group Benzamide
Substituent Methylsulfonyl group

This configuration allows for dual-targeting capabilities, particularly against enzymes such as EZH2 and PDE10A, which are implicated in various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Research has indicated that compounds related to the thieno[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. Specifically, this compound has shown potential in inhibiting tumor cell proliferation through its action on critical signaling pathways involved in cancer progression .

A study demonstrated that derivatives of thieno[2,3-d]pyrimidine can effectively inhibit cancer cell lines such as breast cancer and lymphoma by targeting specific kinases involved in cell growth regulation . The compound's ability to disrupt these pathways positions it as a promising candidate for further development in cancer therapy.

Inhibition of Phosphodiesterase 10A (PDE10A)

One of the most notable biological activities of this compound is its inhibitory effect on phosphodiesterase 10A (PDE10A). PDE10A is a therapeutic target for treating neurodegenerative disorders such as Huntington's disease and schizophrenia. The inhibition of this enzyme can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for neuronal signaling .

In vitro studies have shown that this compound binds effectively to PDE10A, leading to significant enzyme inhibition. This mechanism suggests potential applications in enhancing cognitive functions and treating neurodegenerative conditions .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving thiophene and pyrimidine derivatives.
  • Introduction of the Benzamide Moiety : The core is coupled with a benzoyl chloride derivative using a base like triethylamine.
  • Sulfonylation : Finally, the methylsulfonyl group is introduced through sulfonylation reactions using methylsulfonyl chloride .

Study on Antitumor Activity

In one significant study, various thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their antitumor activity. The results indicated that compounds bearing the methylsulfonyl group exhibited enhanced cytotoxicity against several cancer cell lines compared to their unsubstituted counterparts .

PDE10A Inhibition Research

Another study focused on the role of PDE10A inhibitors in neurodegenerative diseases. It was found that this compound not only inhibited PDE10A effectively but also improved cognitive functions in animal models . This highlights the compound's dual therapeutic potential.

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